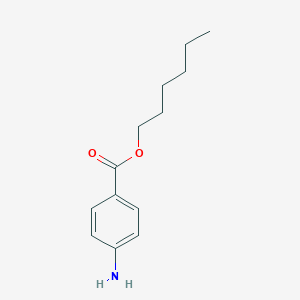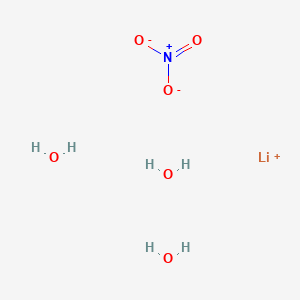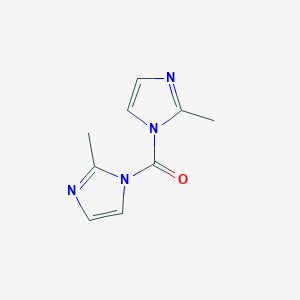
Cyclodeca-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodeca-1,5-diene: is a cyclic hydrocarbon with the molecular formula C10H16 . It is characterized by the presence of two double bonds located at the 1 and 5 positions within a ten-membered ring. This compound exists in different isomeric forms, including the (E,Z)- and (Z,E)- configurations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclodeca-1,5-diene can be synthesized through various methods. One common approach involves the dimerization of butadiene in the presence of a nickel catalyst. This reaction produces this compound along with vinylcyclohexene as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the selective hydrogenation of trans,cis-Cyclodeca-1,5-diene to cis-cyclodecene. This process achieves high selectivity and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclodeca-1,5-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form cyclodecane.
Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Cyclodecane.
Substitution: Halogenated cyclodecadienes.
Applications De Recherche Scientifique
Cyclodeca-1,5-diene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclodeca-1,5-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds make it reactive towards electrophiles and nucleophiles, allowing it to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
1,5-Cyclooctadiene: A smaller cyclic diene with similar reactivity but different ring size and properties.
Cyclodeca-1,5-diene: Another isomer with different spatial arrangement of double bonds.
Uniqueness: this compound is unique due to its ten-membered ring structure, which provides distinct chemical and physical properties compared to smaller or larger cyclic dienes. Its ability to undergo selective reactions and form a variety of products makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
10573-77-0 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(1Z,5Z)-cyclodeca-1,5-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7- |
Clé InChI |
RDAFFINKUCJOJK-NQOXHWNZSA-N |
SMILES |
C1CCC=CCCC=CC1 |
SMILES isomérique |
C1C/C=C\CC/C=C\CC1 |
SMILES canonique |
C1CCC=CCCC=CC1 |
Synonymes |
(1E,5E)-1,5-Cyclodecadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid](/img/structure/B80108.png)

![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)







![N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide](/img/structure/B80124.png)

